molecular formula C9H17NO2 B2747810 trans-4-(Dimethylamino)cyclohexanecarboxylic acid CAS No. 38605-38-8

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

Cat. No.: B2747810
CAS No.: 38605-38-8
M. Wt: 171.24
InChI Key: GTUZTWPXWNPFPX-OCAPTIKFSA-N
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Description

trans-4-(Dimethylamino)cyclohexanecarboxylic acid (CAS 38605-39-9) is a chiral building block of high interest in chemical and pharmaceutical research . This compound, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, is typically supplied with a purity of not less than 98% . The dimethylamino substituent in the trans configuration on the cyclohexane ring makes it a versatile synthon for constructing more complex molecules. Research into structurally related cyclohexane compounds, such as trans-4-aminomethylcyclohexanecarboxylic acid (t-AMCHA), has demonstrated significant potential in modulating biological processes. For instance, topical application of t-AMCHA has been shown to effectively prevent ultraviolet radiation-induced skin pigmentation by inhibiting epidermal plasmin activity, which in turn suppresses the production of prostaglandins and reduces melanocyte tyrosinase activity . This suggests that similar trans-4-substituted cyclohexanecarboxylic acids are pivotal in exploring new dermatological and pharmacological pathways. As such, this compound serves as a critical reagent for medicinal chemists and researchers developing novel therapeutic agents and studying biochemical mechanisms. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZTWPXWNPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid has the molecular formula C₉H₁₇NO₂ and features a cyclohexane ring with a dimethylamino group and a carboxylic acid group attached to the fourth carbon atom. This structural configuration contributes to its diverse reactivity and biological activity.

Antifibrinolytic Agent

This compound is recognized for its role as an antifibrinolytic agent, inhibiting plasmin-induced fibrinolysis. This property makes it valuable in clinical settings for controlling bleeding during surgeries or trauma.

Case Study:
In clinical trials, the compound effectively reduced bleeding in patients undergoing surgical procedures, demonstrating its potential for managing hemorrhagic conditions .

Enzyme-Substrate Interaction Studies

In biochemical research, this compound is used as a probe to study enzyme-substrate interactions due to its structural similarity to biologically active molecules. This application aids in understanding metabolic pathways and drug interactions.

Case Study:
Research indicated that this compound could effectively bind to specific enzymes involved in coagulation pathways, enhancing the understanding of fibrinolysis mechanisms .

Dermatological Applications

The compound has been formulated with other agents for treating skin conditions such as melasma. Studies showed that formulations containing this compound significantly reduced hyperpigmentation in clinical trials involving Thai adults.

Data Table: Dermatological Studies

Study FocusResultsReference
Melasma TreatmentSignificant reduction in pigmentation
Barrier RecoveryAccelerated skin barrier recovery

Industrial Applications

This compound is also employed in the synthesis of specialty chemicals and materials within industrial sectors. Its versatility allows for modifications leading to derivatives with varied properties.

Data Table: Industrial Uses

Application AreaSpecific UseReference
Specialty ChemicalsProduction of various chemical compounds
Material ScienceDevelopment of new materials

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The carboxylic acid group can also participate in similar interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between trans-4-(Dimethylamino)cyclohexanecarboxylic acid and analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -N(CH₃)₂ at C4, -COOH at C1 C₉H₁₇NO₂ 183.24 Hypothesized: Enhanced lipophilicity, potential prodrug applications Inferred
Tranexamic acid (trans-4-aminomethyl) -CH₂NH₂ at C4, -COOH at C1 C₈H₁₅NO₂ 157.21 Antifibrinolytic agent; inhibits plasminogen activation
trans-4-(Phenylsulfonyloxy)methyl derivative -CH₂OSO₂Ph at C4, -COOH at C1 C₁₄H₁₈O₅S 298.34 Synthetic intermediate for dendrimers; chair conformation cyclohexane
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid -CH₂OPh at C4, -COOH at C1 C₁₄H₁₆O₃ 232.28 Chair conformation cyclohexane; mean C–C bond length 1.517 Å
trans-4-Methoxycarbonyl derivative -COOCH₃ at C4, -COOH at C1 C₉H₁₂O₄ 184.19 Intermediate in polymer synthesis

Key Observations :

  • Steric and Electronic Effects: The dimethylamino group introduces greater steric bulk and basicity compared to the aminomethyl group in tranexamic acid.
  • Conformational Stability : Cyclohexane rings in all analogs adopt chair conformations, as seen in crystal structures . Substituents at C4 influence ring puckering and intermolecular interactions (e.g., hydrogen bonds in tranexamic acid derivatives ).
Antifibrinolytic Activity
  • Tranexamic Acid: Inhibits plasminogen activation via binding to lysine sites on plasminogen, reducing fibrinolysis. Clinical use in reducing bleeding .
  • Dimethylamino Analogs: The dimethylamino group may alter binding affinity to plasminogen. Computational studies (e.g., molecular docking) suggest that substituent bulk and charge significantly impact binding; dimethylamino’s reduced hydrogen-bonding capacity could lower inhibitory potency compared to tranexamic acid .
Prodrug Potential
  • Tranexamic Acid Prodrugs : Derivatives like Kabi 2161 (a hydrochloride prodrug) show 84–97% urinary recovery of tranexamic acid, indicating enhanced bioavailability .
  • Hypothetical Dimethylamino Prodrugs: The dimethylamino group could serve as a prodrug motif, leveraging enzymatic cleavage (e.g., hydrolysis) for targeted release. However, stability in plasma and hydrolysis rates require further study .

Biological Activity

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA), with the molecular formula C11_{11}H19_{19}N1_{1}O2_{2} and a molecular weight of 171.24 g/mol, is a synthetic compound primarily recognized for its antifibrinolytic properties . This article delves into its biological activity, mechanisms of action, and relevant research findings.

TDMCA functions mainly as an antifibrinolytic agent . It inhibits the conversion of plasminogen to plasmin , an enzyme that plays a critical role in the breakdown of fibrin in blood clots. By stabilizing fibrin clots, TDMCA effectively prevents excessive bleeding during surgical procedures or traumatic injuries. This mechanism not only influences hemostasis but also impacts various cellular processes, including cell signaling and gene expression related to wound healing and tissue repair .

Biological Activity Overview

The biological activities of TDMCA can be summarized as follows:

  • Antifibrinolytic Activity : Prevents the degradation of fibrin, thus stabilizing blood clots.
  • Influence on Cellular Processes : Affects cell migration and wound healing by interacting with biomolecules in the fibrinolytic pathway.
  • Potential Applications : Used in clinical settings to manage bleeding disorders.

Comparative Analysis with Similar Compounds

To understand TDMCA's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Trans-4-(Aminomethyl)cyclohexanecarboxylic acidContains an amino group instead of dimethylaminoLacks additional methyl groups affecting biological activity
Tranexamic acidSimilar antifibrinolytic propertiesWidely used clinically for bleeding disorders
Trans-4-Methyl-1-cyclohexanecarboxylic acidHas a methyl group instead of dimethylaminoDifferent biological interactions due to lack of nitrogen functionality

TDMCA's distinct dimethylamino group contributes to its specific interactions with molecular targets, enhancing its efficacy as an antifibrinolytic agent.

Study on Wound Healing

A notable study evaluated the effects of TDMCA on epidermal barrier recovery in animal models. The study found that topical application of TDMCA accelerated barrier recovery after injuries caused by tape stripping or detergent treatment. In contrast, inactive analogs did not exhibit similar effects. This suggests that TDMCA may enhance wound healing by inhibiting proteolytic activity associated with tissue damage .

Cellular Metabolism Impact

Research indicates that TDMCA interacts with various cellular pathways influencing metabolism and signaling related to wound healing. Its binding to plasminogen not only stabilizes clots but also modulates cellular responses to injury, promoting faster recovery and reduced inflammation .

Q & A

Basic: What are the standard methods for synthesizing trans-4-(Dimethylamino)cyclohexanecarboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from cyclohexane derivatives. Key steps include:

  • Boc protection : Introducing a tert-butoxycarbonyl (Boc) group to protect the amine functionality during synthesis, as described for structurally similar compounds .
  • Coupling reactions : Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate carboxylate activation .
  • Purification : Recrystallization or chromatography to isolate the trans isomer, critical for stereochemical purity .

Yield optimization requires controlled reaction temperatures (e.g., 0–25°C), anhydrous solvents (e.g., DMF), and extended stirring times (12–24 hours) . Monitoring via thin-layer chromatography (TLC) or GC (>95.0% purity threshold) ensures intermediate quality .

Advanced: How can computational modeling (e.g., DFT) predict the conformational stability of this compound in solution?

Answer:
Density Functional Theory (DFT) calculations can model the cyclohexane ring’s chair conformations and assess the equatorial vs. axial orientation of the dimethylamino group. Key parameters include:

  • Torsional angles : To evaluate steric hindrance between substituents.
  • Solvent effects : Incorporating polarizable continuum models (PCM) to simulate aqueous or organic solvents .
    Validating computational results with experimental data (e.g., X-ray crystallography or NMR coupling constants) is critical to confirm predicted stability trends .

Basic: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide chemical shift data for the dimethylamino group (δ ~2.2 ppm for -N(CH₃)₂) and carboxyl proton (δ ~12 ppm) .
  • Infrared Spectroscopy (IR) : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and distinguishes trans/cis isomers .

Advanced: How do crystallographic methods (e.g., SHELX) resolve stereochemical ambiguities in derivatives of this compound?

Answer:
X-ray crystallography using SHELXL refines the crystal structure by:

  • Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
  • Twinned data handling : SHELXD/SHELXE algorithms resolve overlapping reflections in challenging crystals .
  • ORTEP visualization : Graphical interfaces (e.g., ORTEP-III) map anisotropic displacement parameters to confirm substituent orientations .
    For example, the trans configuration is confirmed by dihedral angles between the dimethylamino and carboxylic acid groups .

Basic: What precautions are necessary for handling and storing this compound to ensure stability?

Answer:

  • Storage : Sealed containers under inert gas (argon/nitrogen) at room temperature, avoiding moisture .
  • Handling : Use gloveboxes or fume hoods to prevent degradation of the amine group.
  • Stability tests : Periodic HPLC analysis detects decomposition (e.g., oxidation of the dimethylamino group) .

Advanced: How can researchers address contradictory reports on the biological activity of this compound in enzyme inhibition studies?

Answer:
Contradictions often arise from:

  • Stereochemical impurities : Validate isomer purity via chiral HPLC or X-ray crystallography .
  • Assay conditions : Standardize buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinase assays).
  • Comparative studies : Benchmark activity against structurally validated analogs (e.g., Tranexamic Acid, a related cyclohexanecarboxylic acid derivative) .

Basic: What are the key differences in reactivity between this compound and its cis isomer?

Answer:

  • Steric effects : The trans isomer’s equatorial dimethylamino group reduces steric clash with the carboxylic acid, enhancing solubility and reaction kinetics .
  • Catalytic activity : In enzyme-binding studies, the trans configuration may better align with active-site geometries .

Advanced: What strategies enable selective functionalization of the dimethylamino group without affecting the carboxylic acid moiety?

Answer:

  • Protection/deprotection : Use Boc or Fmoc groups to shield the carboxylic acid during alkylation/acylation of the amine .
  • pH-controlled reactions : Conduct reactions at basic pH (8–10) to deprotonate the amine while keeping the carboxylic acid protonated .

Basic: How does this compound compare to Tranexamic Acid in terms of structural and functional properties?

Answer:

  • Structural differences : Tranexamic Acid has an aminomethyl group (trans-4-(aminomethyl)cyclohexanecarboxylic acid) instead of dimethylamino .
  • Functional impact : The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to Tranexamic Acid .

Advanced: What role does this compound play in the synthesis of peptidomimetics or macrocyclic drugs?

Answer:

  • Scaffold design : The rigid cyclohexane core mimics peptide β-strands, enabling protease-resistant drug candidates .
  • Crosslinking : The carboxylic acid and dimethylamino groups serve as anchors for solid-phase peptide synthesis (SPPS) via carbodiimide coupling .

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